

# 1,2-Dioleoyl-3-lauroyl-rac-glycerol chemical properties

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## Compound of Interest

Compound Name: **1,2-Dioleoyl-3-lauroyl-rac-glycerol**

Cat. No.: **B3026072**

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## Technical Guide: 1,2-Dioleoyl-3-lauroyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1,2-Dioleoyl-3-lauroyl-rac-glycerol** is a mixed triacylglycerol (TAG) containing two oleic acid moieties at the sn-1 and sn-2 positions and one lauric acid moiety at the sn-3 position of the glycerol backbone.<sup>[1][2]</sup> As a specific molecular species of triglyceride, its chemical and physical properties, as well as its biological roles, are of interest in various fields including lipidomics, nutritional science, and pharmacology. This technical guide provides a comprehensive overview of the known chemical properties, relevant experimental protocols, and potential biological significance of **1,2-Dioleoyl-3-lauroyl-rac-glycerol**.

## Chemical and Physical Properties

While specific experimentally determined physical constants for **1,2-Dioleoyl-3-lauroyl-rac-glycerol** are not readily available in the literature, its properties can be inferred from its structure and data for similar triglycerides. It is described as an oil at room temperature.<sup>[1][2]</sup>

## Core Chemical Data

| Property         | Value                                     | Source                                  |
|------------------|---|---|
| Chemical Formula | $C_{51}H_{94}O_6$                         | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight | 803.3 g/mol                               | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number       | 4016-52-8                                 | <a href="#">[1]</a> <a href="#">[2]</a> |
| Synonyms         | 1,2-Olein-3-Laurin,<br>TG(18:1/18:1/12:0) | <a href="#">[1]</a> <a href="#">[2]</a> |
| Physical State   | Oil                                       | <a href="#">[1]</a> <a href="#">[2]</a> |

## Solubility

| Solvent                    | Solubility       | Source              |
|----------------------------|------------------|---------------------|
| Chloroform                 | Slightly soluble | <a href="#">[2]</a> |
| DMF                        | 10 mg/ml         | <a href="#">[2]</a> |
| Ethanol                    | 10 mg/ml         | <a href="#">[2]</a> |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml        | <a href="#">[2]</a> |

## Experimental Protocols

### Synthesis of Mixed-Acid Triglycerides (General Protocol)

A general method for the synthesis of mixed-acid triglycerides such as **1,2-Dioleoyl-3-lauroyl-rac-glycerol** involves a two-step enzymatic process. This approach offers high specificity and milder reaction conditions compared to chemical synthesis.

#### Step 1: Ethanolysis of a Triglyceride Precursor

This step aims to produce 2-monoacylglycerols (2-MAGs) from a starting triglyceride rich in the desired fatty acid for the sn-2 position (in this case, oleic acid).

- Materials:

- Triglyceride source rich in oleic acid (e.g., high-oleic sunflower oil)
- Dry ethanol
- sn-1,3 specific lipase (e.g., from *Rhizomucor miehei*)
- n-Hexane
- Procedure:
  - Mix the triglyceride source with dry ethanol.
  - Add the sn-1,3 specific lipase to the mixture. This enzyme will specifically hydrolyze the fatty acids at the sn-1 and sn-3 positions, leaving the sn-2 fatty acid intact.
  - Incubate the reaction under controlled temperature and stirring until a significant amount of 2-monoacylglycerol is formed.
  - Stop the reaction and separate the 2-monoacylglycerol. This can be achieved by a two-phase extraction with n-hexane and a water:ethanol mixture. The 2-monoacylglycerols will be in the n-hexane phase.
  - Evaporate the n-hexane to obtain the purified 2-monooleoylglycerol.

### Step 2: Esterification with Lauric Acid

This step involves the esterification of the 2-monooleoylglycerol with lauric acid at the sn-1 and sn-3 positions.

- Materials:
  - 2-monooleoylglycerol (from Step 1)
  - Lauric acid
  - sn-1,3 specific lipase
- Procedure:

- Mix the 2-monooleoylglycerol with an excess of lauric acid.
- Add the sn-1,3 specific lipase. The enzyme will catalyze the esterification of lauric acid to the free hydroxyl groups at the sn-1 and sn-3 positions.
- Incubate the reaction until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Purify the resulting 1,3-dilauroyl-2-oleoyl-glycerol using column chromatography.

## Analysis of 1,2-Dioleoyl-3-lauroyl-rac-glycerol

### High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the separation and quantification of triglyceride molecular species.

- Stationary Phase: C18 column.
- Mobile Phase: A gradient of acetonitrile and an organic modifier like acetone or isopropanol is commonly used.
- Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is suitable for detecting triglycerides, which lack strong UV chromophores.
- General Procedure:
  - Dissolve the sample in a suitable solvent such as a mixture of acetonitrile and dichloromethane.
  - Inject the sample into the HPLC system.
  - Elute the triglycerides using a programmed gradient of the mobile phase.
  - Detect the separated triglycerides using ELSD or MS.
  - Quantify the target triglyceride by comparing its peak area to that of a known standard.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is typically used to analyze the fatty acid composition of triglycerides after converting them to their more volatile fatty acid methyl esters (FAMEs).

- Derivatization (Transesterification):
  - React the triglyceride sample with a reagent like methanolic HCl or  $\text{BF}_3$ -methanol.
  - This reaction cleaves the fatty acids from the glycerol backbone and converts them to FAMEs.
  - Extract the FAMEs with a nonpolar solvent like hexane.
- GC-MS Analysis:
  - Inject the FAMEs solution into the GC-MS system.
  - Separate the FAMEs on a suitable capillary column (e.g., a polar column for separating FAMEs).
  - Identify the individual FAMEs based on their retention times and mass spectra.
  - Quantify the relative amounts of each fatty acid to determine the composition of the original triglyceride.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR can provide detailed structural information about triglycerides.

- $^1\text{H}$  NMR: Can be used to determine the relative amounts of saturated, monounsaturated, and polyunsaturated fatty acids in a triglyceride mixture.
- $^{13}\text{C}$  NMR: Provides information on the specific fatty acids present and their positions on the glycerol backbone. The use of a relaxation agent like  $\text{Cr}(\text{acac})_3$  can aid in obtaining quantitative  $^{13}\text{C}$  NMR spectra.[\[3\]](#)

## Biological Significance and Signaling Pathways

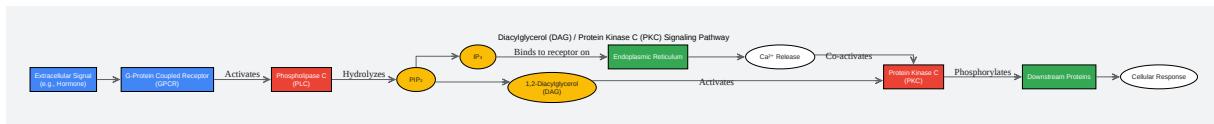
Direct experimental evidence for the involvement of **1,2-Dioleoyl-3-lauroyl-rac-glycerol** in specific signaling pathways is currently lacking. However, its structural similarity to 1,2-diacylglycerols (DAGs), which are crucial second messengers, suggests potential biological activity. 1,2-Dioleoyl-sn-glycerol, a closely related molecule, is a known activator of Protein Kinase C (PKC).<sup>[4]</sup>

## The Diacylglycerol (DAG) / Protein Kinase C (PKC) Signaling Pathway

Extracellular signals, such as hormones or neurotransmitters, can lead to the activation of phospholipase C (PLC) at the cell membrane. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) to generate two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).

- IP<sub>3</sub> diffuses into the cytoplasm and binds to IP<sub>3</sub> receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca<sup>2+</sup>) into the cytosol.
- DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca<sup>2+</sup> concentration, recruits and activates members of the Protein Kinase C (PKC) family of serine/threonine kinases.<sup>[5]</sup>

Activated PKC then phosphorylates a wide range of downstream target proteins, leading to a cascade of cellular responses, including cell proliferation, differentiation, apoptosis, and inflammation.<sup>[6]</sup> Given that **1,2-Dioleoyl-3-lauroyl-rac-glycerol** contains a 1,2-dioleoyl-glycerol moiety, it is plausible that it could interact with and potentially modulate the activity of PKC or other DAG-binding proteins.

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Caption: The Diacylglycerol/Protein Kinase C signaling cascade.

## Conclusion

**1,2-Dioleoyl-3-lauroyl-rac-glycerol** is a specific mixed-acid triglyceride with defined chemical properties. While detailed experimental data on its physical characteristics are sparse, its behavior can be estimated based on the properties of similar lipids. Standardized protocols for the synthesis and analysis of triglycerides are applicable to this molecule. Although its direct role in cell signaling has not been elucidated, its structural relationship to the second messenger diacylglycerol suggests a potential for interaction with key signaling proteins like Protein Kinase C, warranting further investigation by researchers in lipid biology and drug development.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)